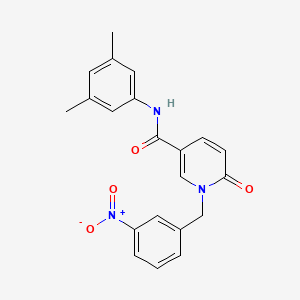

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 3,5-dimethylphenyl carboxamide moiety at position 2. The compound’s structure combines electron-withdrawing (3-nitrobenzyl) and electron-donating (3,5-dimethylphenyl) substituents, which are strategically positioned to influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-8-15(2)10-18(9-14)22-21(26)17-6-7-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBMVUQWKHRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the nitrobenzyl group: This step might involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the dimethylphenyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, where a dimethylphenyl boronic acid or halide is coupled with the intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder in hydrochloric acid (Fe/HCl).

Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Enzyme-Catalyzed Reactions

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can serve as a substrate in enzyme-catalyzed reactions aimed at producing chiral amines. Specifically, it can be utilized in reductive amination reactions facilitated by amine dehydrogenases. These enzymes catalyze the asymmetric reduction of ketones to chiral amines using ammonia as the nitrogen source and water as the sole byproduct. The engineered enzymes can achieve high turnover numbers and enantioselectivity, making this compound valuable for pharmaceutical synthesis.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Similar compounds within the dihydropyridine class have demonstrated anticancer effects. The unique substituents on this compound may enhance its efficacy against specific cancer cell lines.

- Calcium Channel Modulation : Compounds with a dihydropyridine structure are known for their ability to modulate calcium channels, which are critical in various physiological processes including muscle contraction and neurotransmitter release.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine | Dihydropyridine core with nitrobenzyl group | Anticancer properties |

| N-Methyl-6-oxo-1,6-dihydropyridine | Similar core structure | Calcium channel modulation |

| N-(4-Methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine | Methoxy substitution on phenyl | Antimicrobial activity |

These comparisons highlight how variations in substituents can lead to diverse biological activities within the dihydropyridine class.

Case Study 1: Enzyme Utilization

A study demonstrated that engineered amine dehydrogenases could effectively utilize similar compounds to produce chiral amines with high enantioselectivity. This suggests that this compound may similarly facilitate efficient synthesis routes in pharmaceutical applications.

Case Study 2: Anticancer Activity

Research on structurally analogous dihydropyridines revealed significant anticancer activity against various cancer cell lines. This underscores the potential for further exploration of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets could include voltage-gated calcium channels, and the pathways involved might include the regulation of intracellular calcium levels.

Comparison with Similar Compounds

Role of Substituent Position and Electronic Properties

- Meta-Substitution : Both the 3,5-dimethylphenyl and 3-nitrobenzyl groups occupy meta positions, which optimize steric alignment for target binding. In PET inhibitors, meta-substituted analogs show superior activity compared to ortho/para derivatives due to reduced steric hindrance and enhanced electronic interactions .

- Electron-Withdrawing vs. Donating Groups : While electron-withdrawing groups (e.g., nitro, fluorine) enhance PET inhibition by polarizing the carboxamide bond or stabilizing charge-transfer intermediates, electron-donating groups (e.g., methyl) improve lipophilicity, facilitating membrane penetration . The target compound’s dual substituent profile balances these effects.

Lipophilicity and Bioavailability

The 3,5-dimethylphenyl group increases logP (lipophilicity) compared to unsubstituted phenyl analogs, as observed in hydroxynaphthalene-carboxamides . This property is critical for chloroplast membrane penetration in PET inhibitors. Conversely, the 3-nitrobenzyl group may reduce solubility but could enhance redox cycling or protein binding via nitro group interactions.

Solid-State Geometry and Stability

Crystallographic studies () demonstrate that meta-substituted trichloro-acetamides exhibit distinct packing patterns, with 3,5-dimethylphenyl derivatives forming denser lattices due to methyl group van der Waals interactions .

Biological Activity

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H19N3O4

- Molecular Weight : 377.4 g/mol

The compound features a dihydropyridine core with distinct substituents that may influence its biological activity. The presence of a nitro group is particularly noteworthy as it can enhance reactivity and potentially modulate interactions with biological targets.

Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell models, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Dihydropyridine derivatives are often explored for their anticancer properties. The structural features of this compound may contribute to similar activities.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine | Dihydropyridine core with nitrobenzyl group | Anticancer properties |

| N-Methyl-6-oxo-1,6-dihydropyridine | Similar core structure | Calcium channel modulation |

| N-(4-Methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine | Methoxy substitution on phenyl | Antimicrobial activity |

This table illustrates the diversity within the dihydropyridine class and highlights how specific substituents can influence biological activity.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Inflammation Models : In models of acute lung injury (ALI), derivatives of similar structures have shown promising results in reducing inflammatory markers and improving survival rates in animal studies .

- Pharmacokinetics : Understanding the pharmacokinetic properties of related compounds can inform expectations for this compound. For example, another derivative demonstrated a half-life of 11.8 hours and favorable bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.